molecular formula C4H2N2O5 B13679559 3-Nitroisoxazole-5-carboxylic acid

3-Nitroisoxazole-5-carboxylic acid

Cat. No.: B13679559
M. Wt: 158.07 g/mol
InChI Key: SANPGSSGLHLKAQ-UHFFFAOYSA-N
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Description

3-Nitroisoxazole-5-carboxylic acid is a nitro-substituted isoxazole derivative characterized by a nitro (-NO₂) group at position 3 and a carboxylic acid (-COOH) group at position 5 of the isoxazole ring. Isoxazoles are known for their roles as bioactive scaffolds in drug development, such as in the immunosuppressant Leflunomide, which incorporates a methyl-substituted isoxazolecarboxylic acid derivative .

Properties

IUPAC Name

3-nitro-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O5/c7-4(8)2-1-3(5-11-2)6(9)10/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANPGSSGLHLKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroisoxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method employs the use of sodium hypochlorite and triethylamine to generate the nitrile oxide in situ, which then reacts with an alkyne to form the isoxazole ring . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature and lower production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be converted to an alcohol or ester.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Alcohols or esters.

    Substitution: Substituted isoxazoles.

Mechanism of Action

The mechanism of action of 3-nitroisoxazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Compounds:

5-Nitrobenzo[c]isoxazole-3-carboxylic Acid Structure: Benzo-fused isoxazole with nitro at C5 and carboxylic acid at C3. Molecular Formula: C₈H₄N₂O₅, MW: 208.13 . Features: Extended conjugation due to the fused benzene ring enhances stability and alters electronic properties compared to non-fused analogs.

3-Methylisoxazole-5-carboxylic Acid Structure: Methyl at C3, carboxylic acid at C5. Molecular Formula: C₅H₅NO₃, MW: 127.09, CAS: 4857-42-5 . Features: Methyl groups reduce acidity compared to nitro-substituted derivatives due to electron-donating effects.

5-Methylisoxazole-3-carboxylic Acid Structure: Methyl at C5, carboxylic acid at C3. Molecular Formula: C₅H₅NO₃, MW: 127.09, CAS: 3405-77-4, mp: 168–170°C . Applications: Intermediate in Leflunomide synthesis .

5-Nitroisothiazole-3-carboxylic Acid

  • Structure : Isothiazole core (sulfur at position 2) with nitro at C5.
  • Molecular Formula : C₄H₂N₂O₄S, MW : 174.14, CAS : 36778-15-1 .
  • Features : Sulfur atom increases electron-withdrawing effects compared to isoxazoles.
Data Table:
Compound Name Molecular Formula CAS RN Molecular Weight Key Features
5-Nitrobenzo[c]isoxazole-3-carboxylic acid C₈H₄N₂O₅ 146426-39-3 208.13 Benzo-fused, nitro at C5
3-Methylisoxazole-5-carboxylic acid C₅H₅NO₃ 4857-42-5 127.09 Methyl at C3
5-Methylisoxazole-3-carboxylic acid C₅H₅NO₃ 3405-77-4 127.09 Methyl at C5, mp 168–170°C
5-Nitroisothiazole-3-carboxylic acid C₄H₂N₂O₄S 36778-15-1 174.14 Isothiazole core, nitro at C5

Physicochemical and Reactivity Insights

  • Electronic Effects :

    • The nitro group in 3-nitroisoxazole-5-carboxylic acid is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methyl-substituted analogs (e.g., pKa of 5-methylisoxazole-3-carboxylic acid is ~3.5–4.0; nitro derivatives may exhibit pKa < 3) .
    • Benzo-fused derivatives (e.g., 5-nitrobenzo[c]isoxazole-3-carboxylic acid) exhibit red-shifted UV-Vis spectra due to extended π-conjugation .
  • Thermal Stability: Amino-substituted isoxazoles (e.g., compounds in ) have high melting points (210–242°C), suggesting nitro derivatives may exhibit similar thermal stability .
  • Reactivity :

    • Nitro groups facilitate electrophilic substitution reactions, whereas methyl groups favor nucleophilic additions. For example, 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester undergoes cycloaddition reactions , a pathway likely applicable to nitro analogs.

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